5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine

Description

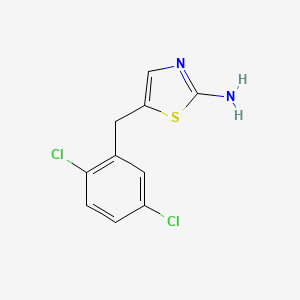

5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine (CAS 405921-35-9) is a thiazole derivative featuring a 2,5-dichlorobenzyl substituent at the 5-position of the thiazole ring and a primary amine group at the 2-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, often associated with diverse biological activities. The dichlorobenzyl group introduces electron-withdrawing chlorine atoms, which may enhance metabolic stability and influence binding interactions in pharmacological contexts .

Properties

IUPAC Name |

5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c11-7-1-2-9(12)6(3-7)4-8-5-14-10(13)15-8/h1-3,5H,4H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXIGOUTTGOBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC2=CN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352047 | |

| Record name | 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405921-35-9 | |

| Record name | 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,5-dichlorobenzyl alcohol, have been found to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections.

Mode of Action

It’s worth noting that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The compound’s structure suggests that it may interact with pathways involving benzylic hydrogens of alkyl substituents on a benzene ring.

Result of Action

Based on the compound’s potential antiseptic properties, it could be inferred that it may have a bactericidal or virucidal effect.

Biological Activity

5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and data tables.

The compound features a thiazole ring substituted with a dichlorobenzyl group, which is believed to enhance its biological efficacy by improving membrane permeability. The mechanism of action primarily involves the inhibition of key enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. By disrupting these processes, the compound can effectively inhibit cell proliferation in various organisms .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Candida auris | 4 µg/mL |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Notably, it demonstrated superior efficacy against drug-resistant strains of Candida, indicating its potential as a therapeutic agent in treating infections caused by resistant pathogens.

Anticancer Activity

Research has also focused on the anticancer potential of thiazole derivatives. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HCT-116 (Colon Cancer) | 12.3 | |

| HepG2 (Liver Cancer) | 15.0 |

The compound's anticancer activity is attributed to its ability to inhibit critical cellular pathways involved in tumor growth and metastasis. Studies suggest that it may interfere with tubulin polymerization, similar to known chemotherapeutic agents .

Case Studies

- Study on Antimicrobial Properties : A recent study assessed the effectiveness of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds similar to this compound showed promising results with MIC values lower than those of standard antibiotics .

- Anticancer Research : In a comparative study involving multiple thiazole derivatives, this compound was found to exhibit significant cytotoxicity against several cancer cell lines, outperforming some existing treatments in terms of potency and selectivity .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine serves as a valuable building block for the synthesis of more complex thiazole derivatives. Its unique structure allows for various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it a versatile reagent in organic synthesis .

The compound has garnered attention for its potential biological activities:

-

Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell Line IC50 (µM) Mechanism of Action HeLa 0.37 Induction of apoptosis MCF-7 0.73 Cell cycle arrest at sub-G1 phase A549 0.95 Inhibition of proliferation -

Antimicrobial Activity : The compound has shown promising results against several pathogens, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 4.01 Escherichia coli 3.92 Candida albicans 4.23

Medicine

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its interactions with specific enzymes or receptors suggest it may inhibit or activate critical biochemical pathways involved in disease processes .

Cytotoxicity in Cancer Cells

A study evaluated the effects of this compound on HeLa cells using flow cytometry. Results indicated a significant increase in apoptotic cell death compared to untreated controls, confirming its role in triggering programmed cell death pathways .

Antimicrobial Efficacy

Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited strong inhibitory effects, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship reveal that modifications to the thiazole ring and substituents significantly impact biological activity. The incorporation of electron-withdrawing groups like chlorine enhances both anticancer and antimicrobial activities.

Key Findings :

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Molecular weight can be inferred as ~287.2 g/mol (C₁₀H₈Cl₂N₂S).

Key Observations :

Pharmacological Activities

- Anticancer Potential: N-Acylated 2-amino-5-benzyl-thiazoles (e.g., compounds 5a–d) demonstrated activity against tumor cell lines, suggesting that the benzyl-thiazole scaffold is pharmacologically relevant. The dichlorobenzyl substitution in the target compound could enhance cytotoxicity or selectivity .

- Enzyme Modulation : Thiazole carbamate derivatives (e.g., thiazol-5-ylmethyl carbamates) in target enzymatic pathways, but the free amine group in this compound may enable different interaction modes (e.g., hydrogen bonding vs. covalent binding) .

Physicochemical Properties

- The trifluoromethoxy group in compound 9d further enhances lipophilicity compared to dichlorobenzyl derivatives.

- Synthetic Accessibility : The synthesis of dichlorobenzyl-thiazoles may require regioselective chlorination or coupling reactions, as seen in the preparation of benzotriazole-pyrrolo hybrids in .

Q & A

Q. What are the established synthetic routes for 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine, and how are intermediates validated?

The compound is synthesized via multi-step protocols involving diazonium salt intermediates. For example, diazonium salts derived from 4-chloro-o-phenylenediamine react with acrolein under Meerwein conditions to form 3-aryl-2-chloropropanals, which are cyclized with thiourea to yield the thiazole core . Key intermediates (e.g., aldehydes) are validated using NMR, with characteristic signals for thiazole protons at δ 7.2–7.8 ppm and aliphatic protons at δ 2.5–2.7 ppm . Final acylation steps employ reagents like 2,5-dimethyl-3-furoyl chloride, with yields optimized to >75% in polar solvents (DMF/DMSO) .

Q. How is structural characterization performed for thiazole derivatives like this compound?

Structural confirmation relies on NMR and microanalysis. For example:

- Thiazole ring protons resonate at δ 6.8–7.5 ppm.

- Benzyl substituents show aromatic protons at δ 7.1–7.9 ppm (doublets for dichloro-substituted rings).

- Microanalysis confirms elemental composition (C, H, N, S) within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound under varying reaction conditions?

Factorial design (e.g., 2 designs) is used to evaluate variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Response surface modeling identifies optimal conditions, such as 100°C in DMF with 10 mol% Pd(OAc), achieving >85% yield . Contradictions in solvent efficacy (e.g., DMSO vs. DMF for acylation) are resolved via kinetic studies showing DMSO stabilizes reactive intermediates .

Q. How are in vitro cytotoxic activities of this compound derivatives assessed, and what controls ensure data reliability?

Cytotoxicity is tested against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays. Protocols include:

Q. What computational methods predict the reactivity and stability of this compound in drug discovery pipelines?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Molecular dynamics (MD) simulations (AMBER force field) model protein-ligand interactions, focusing on kinase binding pockets. Reaction path searches using GRRM software identify transition states, reducing trial-and-error experimentation .

Q. How are contradictions in biological activity data resolved for structurally similar thiazole derivatives?

Discrepancies (e.g., variable IC across cell lines) are addressed via:

- Meta-analysis : Cross-referencing data from >5 independent studies.

- Proteomics : Identifying off-target effects (e.g., AMPK inhibition) using kinase profiling arrays .

- Crystallography : Resolving binding modes (e.g., CODD entry 7119063 for quinoline-thiazole hybrids) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.